molecular formula C25H27N3O2S B2365509 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 898452-74-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2365509
CAS No.: 898452-74-9
M. Wt: 433.57
InChI Key: XGZSMWKCUSZKPX-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound, characterized by its multifaceted molecular structure involving isoquinoline and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide typically begins with the preparation of the isoquinoline derivative. A common synthetic route involves the Pictet-Spengler reaction, followed by the coupling of the thiophene moiety. Finally, the oxalamide linkage is introduced through the reaction with oxalyl chloride and 4-ethylphenylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine, under controlled temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound might employ continuous flow reactors to ensure precise control over reaction parameters, resulting in higher yields and purity. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including:

  • Oxidation: Involving agents like potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: Using reagents like lithium aluminum hydride, which can reduce nitro groups to amines.

  • Substitution: Such as electrophilic aromatic substitution, where halogens or other substituents can be introduced to the aromatic rings.

Common Reagents and Conditions: Reagents often used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Typical conditions involve varying temperatures and solvents like ethanol or acetonitrile to facilitate these reactions.

Major Products Formed: Major products depend on the specific reaction. For example, oxidation reactions might yield quinoline derivatives, while substitution reactions could produce halogenated analogs of the original compound.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide has a wide array of scientific research applications, including but not limited to:

  • Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential as a biochemical probe or as part of assays to study enzyme interactions.

  • Medicine: Explored for its pharmacological properties, including potential anticancer, antibacterial, or antifungal activities.

  • Industry: Utilized in the development of novel materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide exerts its effects is still under investigation. It is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to active sites, altering the conformation and function of the target molecules. Pathways affected by this compound could include signaling cascades related to cell growth or immune response.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as N1-(2-phenethyl)-N2-(4-methylphenyl)oxalamide or N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide stands out due to its thiophene ring, which imparts unique electronic properties and potential reactivity. Other compounds in this class might lack the same level of biological or chemical activity due to differences in their substituent groups or overall molecular architecture.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-ethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZSMWKCUSZKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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